

Synthesis of trans-2-Hexadecenoyl-L-carnitine: An Analytical Standard

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Compound of Interest

Compound Name: *trans-2-Hexadecenoyl-L-carnitine*

Cat. No.: *B11929012*

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Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Hexadecenoyl-L-carnitine is a long-chain acylcarnitine that plays a crucial role in the transport of fatty acids into the mitochondrial matrix for subsequent β -oxidation and energy production. As an endogenous metabolite, its quantification is vital for studying metabolic pathways, particularly those related to fatty acid metabolism disorders. The availability of a high-purity analytical standard is paramount for accurate identification and quantification in various biological matrices. This document provides a detailed methodology for the synthesis, purification, and characterization of **trans-2-Hexadecenoyl-L-carnitine** as an analytical standard.

Chemical and Physical Data

Property	Value	Reference
CAS Number	26145-55-1	
Molecular Formula	C ₂₃ H ₄₃ NO ₄	
Molecular Weight	397.59 g/mol	
Appearance	White to Off-White Solid	[1]
Assay	≥95.0% (LC/MS)	
Optical Activity	[α] _D -14±2°, c = 0.1 in methanol	
Storage Temperature	-20°C	

Experimental Protocols

Synthesis of trans-2-Hexadecenoyl-L-carnitine

The synthesis of **trans-2-Hexadecenoyl-L-carnitine** can be achieved through the esterification of L-carnitine with trans-2-hexadecenoic acid. A common approach involves the activation of the carboxylic acid to facilitate the reaction.

Materials:

- L-carnitine hydrochloride
- trans-2-Hexadecenoic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Triethylamine (TEA)
- Anhydrous Dimethylformamide (DMF) (catalytic amount)
- Argon or Nitrogen gas

- Standard glassware for organic synthesis

Protocol:

- Activation of trans-2-Hexadecenoic Acid:
 - In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve trans-2-hexadecenoic acid in anhydrous dichloromethane.
 - Add a catalytic amount of anhydrous DMF.
 - Slowly add an excess of thionyl chloride or oxalyl chloride dropwise at 0°C.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
 - Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude trans-2-hexadecenoyl chloride.
- Esterification with L-carnitine:
 - In a separate flask, suspend L-carnitine hydrochloride in anhydrous dichloromethane.
 - Add an excess of anhydrous triethylamine to neutralize the hydrochloride and deprotonate the hydroxyl group of L-carnitine.
 - Cool the suspension to 0°C.
 - Dissolve the crude trans-2-hexadecenoyl chloride in anhydrous dichloromethane and add it dropwise to the L-carnitine suspension.
 - Allow the reaction to stir at room temperature overnight.
- Work-up:
 - Quench the reaction by adding a small amount of water.
 - Acidify the mixture with dilute HCl.

- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted fatty acid.
- The aqueous layer containing the product is then subjected to purification.

Purification Protocol

A two-step purification process involving solid-phase extraction and preparative HPLC is recommended for obtaining a high-purity analytical standard.^[2]

1. Cation-Exchange Solid-Phase Extraction (SPE):

- Objective: To remove unreacted trans-2-hexadecenoic acid and other non-cationic impurities.^[2]
- Stationary Phase: Strong cation exchange (SCX) SPE cartridge.
- Protocol:
 - Condition the SCX cartridge with methanol followed by deionized water.
 - Load the aqueous layer from the reaction work-up onto the cartridge.
 - Wash the cartridge with deionized water to remove unbound impurities.
 - Wash with a low-concentration acid (e.g., 0.1 M HCl) to remove weakly bound impurities.
 - Elute the **trans-2-Hexadecenoyl-L-carnitine** with a solution of methanol containing a small percentage of ammonium hydroxide.
 - Evaporate the solvent from the eluted fraction under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (HPLC):

- Objective: To separate the target compound from L-carnitine and other closely related impurities.^[2]
- Column: A reversed-phase C18 preparative column is suitable.

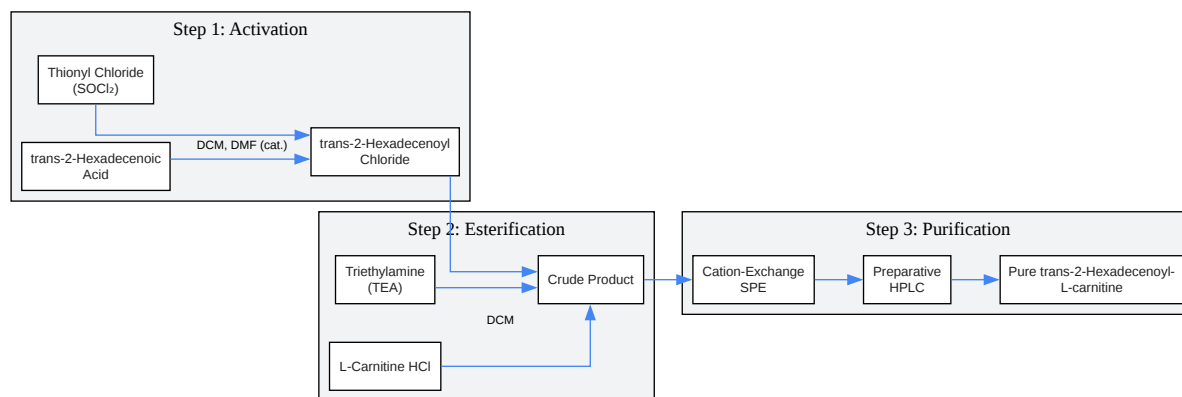
- Mobile Phase: A gradient of acetonitrile in water with a volatile buffer (e.g., ammonium formate or formic acid) is commonly used.
- Protocol:
 - Dissolve the residue from the SPE step in the initial mobile phase.
 - Inject the sample onto the preparative HPLC system.
 - Run a gradient elution to separate the components. The long alkyl chain of **trans-2-Hexadecenoyl-L-carnitine** will result in a longer retention time compared to unreacted L-carnitine.
 - Collect the fractions corresponding to the product peak.
 - Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a solid.

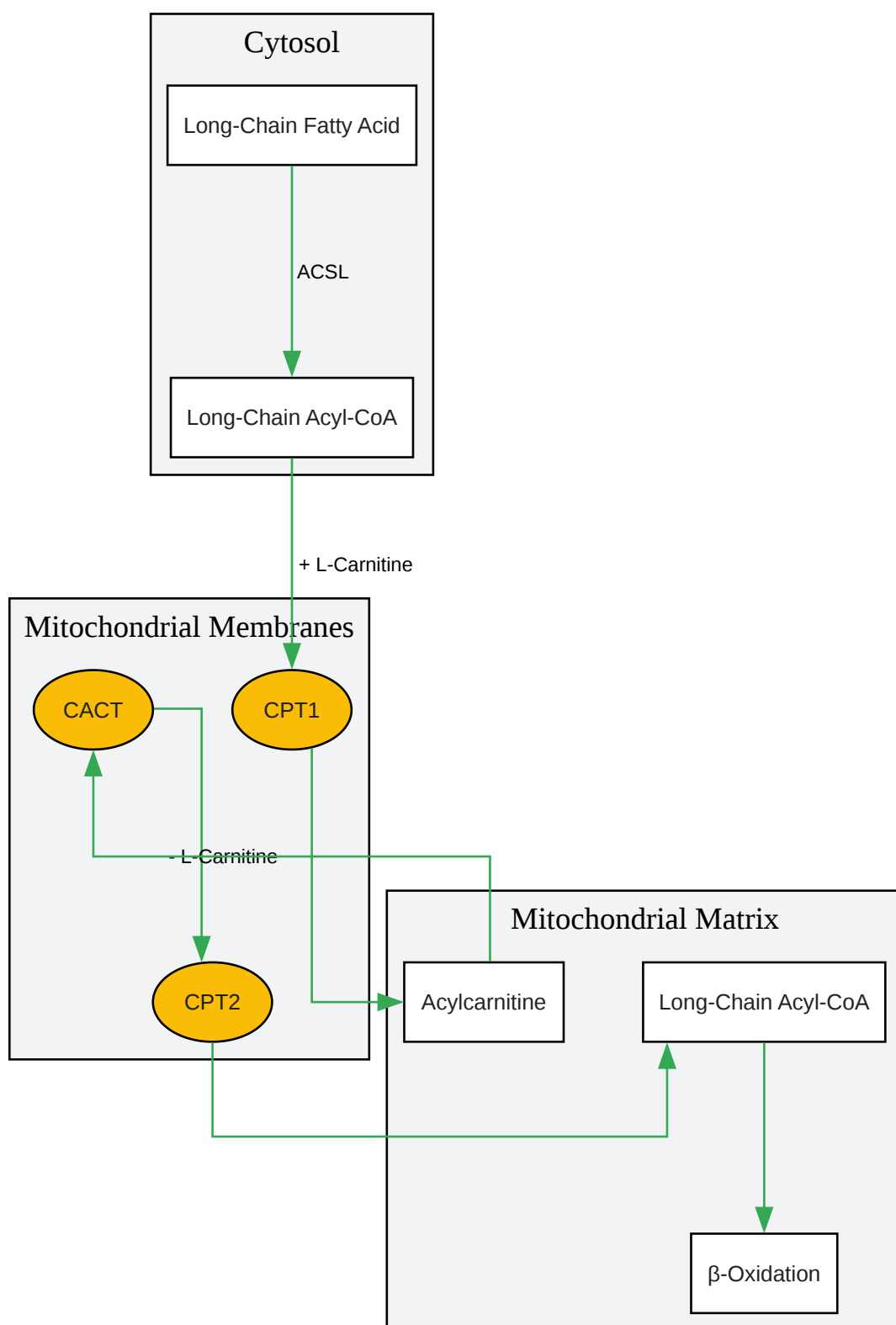
Analytical Characterization

The identity and purity of the synthesized **trans-2-Hexadecenoyl-L-carnitine** should be confirmed by various analytical techniques.

Analytical Technique	Expected Results
LC-MS/MS	A molecular ion peak corresponding to the calculated mass $[M+H]^+$ and characteristic fragmentation patterns.
^1H NMR	Peaks corresponding to the protons of the L-carnitine moiety and the trans-2-hexadecenoyl chain.
^{13}C NMR	Resonances for all carbons in the molecule, confirming the structure.
Purity by HPLC	A single major peak with purity $\geq 95\%$.

Visualization of a Synthetic Workflow





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